Superior LH Surge Suppression: Cetrorelix vs. Ganirelix in IVF/ICSI Protocols
In a large retrospective cohort study of 9,424 patients undergoing controlled ovarian stimulation, cetrorelix demonstrated significantly superior LH surge control compared with ganirelix. After 1:3 propensity score matching (2,365 cetrorelix vs. 7,059 ganirelix patients), the incidence of LH ≥10 IU/L on trigger day was 4.9% in the cetrorelix group versus 7.6% in the ganirelix group (p < 0.001) [1]. Additionally, the proportion of patients with an LH ratio (trigger day LH / Gn day LH) ≥2 was 6.1% with cetrorelix compared to 9.2% with ganirelix (p < 0.001) [1]. This quantitative difference confirms that cetrorelix provides more consistent pituitary suppression, reducing the risk of premature ovulation that can lead to cycle cancellation.
| Evidence Dimension | Incidence of LH ≥10 IU/L on trigger day |
|---|---|
| Target Compound Data | 4.9% (cetrorelix group) |
| Comparator Or Baseline | 7.6% (ganirelix group) |
| Quantified Difference | Absolute risk reduction of 2.7 percentage points; relative reduction of 35.5% |
| Conditions | Retrospective cohort study; 1:3 propensity score matching; n=2,365 cetrorelix, n=7,059 ganirelix; IVF/ICSI cycles |
Why This Matters
Superior LH suppression directly translates to lower premature ovulation risk and reduced cycle cancellation rates, a critical procurement consideration for ART clinics optimizing protocol efficiency.
- [1] Peng X, et al. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study. Front Reprod Health. 2025;7:1492441. View Source
